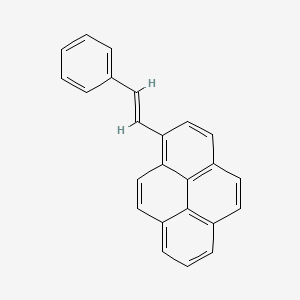

Styryl-pyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Styryl-pyrene is a conjugated organic compound that combines the structural features of styrene and pyrene. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. This compound exhibits strong fluorescence, high quantum yields, and significant environmental sensitivity, which makes it an excellent candidate for use in fluorescent probes, sensors, and optoelectronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Styryl-pyrene can be synthesized through various methods, including the Wittig reaction, Heck coupling, and Suzuki-Miyaura coupling. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the this compound compound. The reaction typically requires a base such as potassium tert-butoxide and is carried out in an inert atmosphere .

Another method involves the Heck coupling reaction, where a styrene derivative is coupled with a halogenated pyrene in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Wittig reaction and Heck coupling are commonly used due to their high efficiency and relatively mild reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Styryl-pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s photophysical properties and enhance its functionality for specific applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups on the this compound molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while reduction can produce dihydropyrene derivatives. Substitution reactions can result in a wide range of functionalized this compound compounds with tailored properties .

Wissenschaftliche Forschungsanwendungen

Styryl-pyrene has a wide range of scientific research applications due to its unique photophysical properties. Some of the key applications include:

Fluorescent Probes: this compound is used in the development of fluorescent probes for imaging and sensing applications.

Optoelectronic Devices: The compound is employed in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Chemical Sensors: this compound-based sensors are used for detecting various analytes, including metal ions, pH changes, and organic compounds.

Biological Imaging: In biological research, this compound is used for imaging cellular structures and processes.

Wirkmechanismus

The mechanism of action of styryl-pyrene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the electrons release energy in the form of fluorescence. This process is influenced by the compound’s molecular structure and the surrounding environment .

This compound’s fluorescence properties are also affected by intramolecular charge transfer (ICT) and the presence of electron-donating or electron-withdrawing groups. These factors modulate the compound’s electronic transitions and emission characteristics .

Vergleich Mit ähnlichen Verbindungen

Styryl-pyrene can be compared with other similar compounds, such as pyrene, styrene, and their derivatives. Some of the key similarities and differences include:

Pyrene: Pyrene is a polycyclic aromatic hydrocarbon with strong fluorescence properties.

Styrene: Styrene is a monomer used in the production of polystyrene and other polymers.

BODIPY Dyes: BODIPY dyes are another class of fluorescent compounds with high quantum yields and tunable emission properties.

List of Similar Compounds

- Pyrene

- Styrene

- BODIPY dyes

- Cyanostyrene derivatives

- Cyanostilbene derivatives

This compound stands out among these compounds due to its unique combination of photophysical properties and versatility in various scientific and industrial applications.

Eigenschaften

Molekularformel |

C24H16 |

|---|---|

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

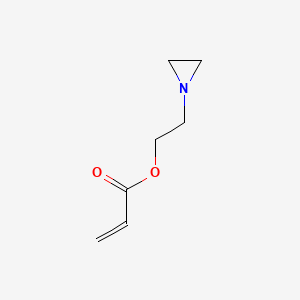

1-[(E)-2-phenylethenyl]pyrene |

InChI |

InChI=1S/C24H16/c1-2-5-17(6-3-1)9-10-18-11-12-21-14-13-19-7-4-8-20-15-16-22(18)24(21)23(19)20/h1-16H/b10-9+ |

InChI-Schlüssel |

QFCCZMLMZPLKAQ-MDZDMXLPSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)